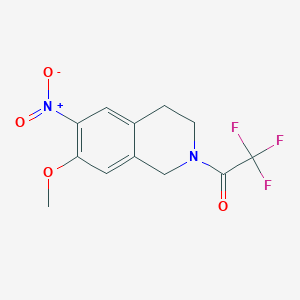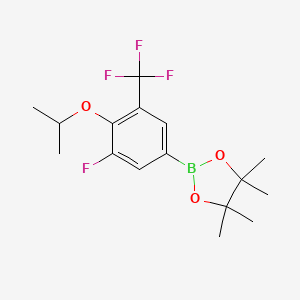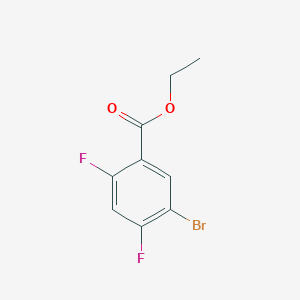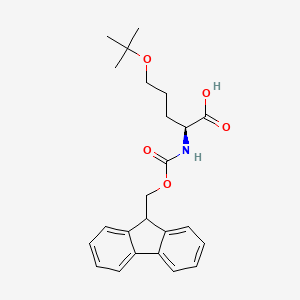![molecular formula C25H27ClN2O3 B14020554 2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride CAS No. 7467-26-7](/img/structure/B14020554.png)
2-(1,3-Benzodioxol-5-YL)-2-[4-(diethylamino)anilino]-1-phenylethanone hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[1,3]dioxole moiety, a diethylaminophenyl group, and a phenyl-ethanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the diethylaminophenyl group: This step involves the reaction of 4-diethylaminobenzaldehyde with an appropriate amine.
Coupling with the phenyl-ethanone backbone: The final step involves the coupling of the intermediate products to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
化学反应分析
Types of Reactions
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols or amines.
科学研究应用
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it may inhibit the proliferation of cancer cells by interfering with cell cycle regulation and inducing apoptosis. The compound’s structure allows it to bind to specific proteins or enzymes, thereby modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzo[1,3]dioxole moiety and have shown anticancer activity.
Benzo[d][1,3]dioxole substituted organo selenium compounds: These compounds have been studied for their antioxidant and antitumor properties.
Methyl 2-(6-(2-iodobenzoyl)benzo[d][1,3]dioxol-5-yl)acetate: This compound has been evaluated for its COX inhibitory and cytotoxic activities.
Uniqueness
2-benzo[1,3]dioxol-5-yl-2-[(4-diethylaminophenyl)amino]-1-phenyl-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
7467-26-7 |
|---|---|
分子式 |
C25H27ClN2O3 |
分子量 |
438.9 g/mol |
IUPAC 名称 |
2-(1,3-benzodioxol-5-yl)-2-[4-(diethylamino)anilino]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C25H26N2O3.ClH/c1-3-27(4-2)21-13-11-20(12-14-21)26-24(25(28)18-8-6-5-7-9-18)19-10-15-22-23(16-19)30-17-29-22;/h5-16,24,26H,3-4,17H2,1-2H3;1H |
InChI 键 |
SSWLPLIRXDUANG-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)NC(C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


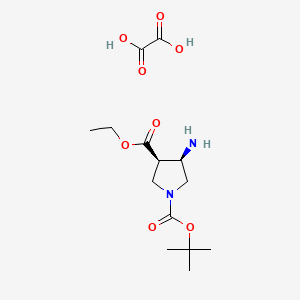
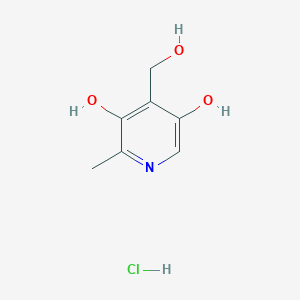
![6,7-Dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14020488.png)
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
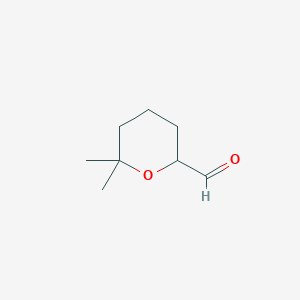
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
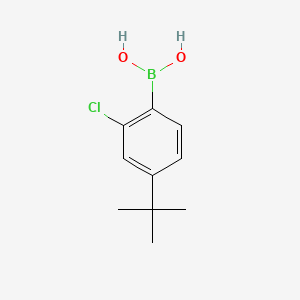
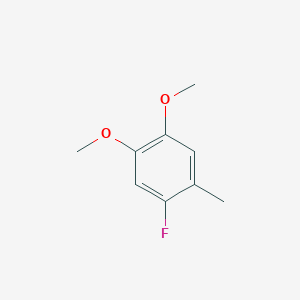
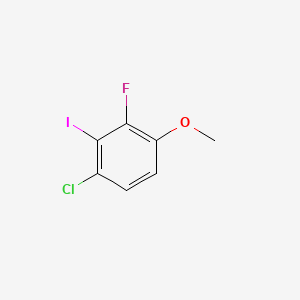
![(6aS)-2-methoxy-3-phenylmethoxy-5,6,6a,7,8,9-hexahydropyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B14020528.png)
